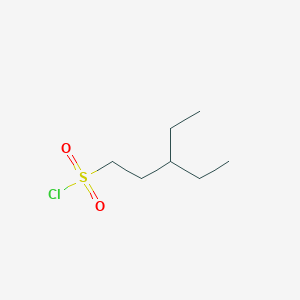
3-Ethylpentane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethylpentane-1-sulfonyl chloride is an organic compound with the molecular formula C7H15ClO2S. It is a colorless to light yellow liquid that is soluble in water, ethanol, and ether. This compound is widely used in organic chemistry as a sulfonating reagent and as a reactant in the synthesis of numerous organic compounds.
Vorbereitungsmethoden
3-Ethylpentane-1-sulfonyl chloride is synthesized by reacting 3-ethylpentan-1-ol with chlorosulfonic acid. The reaction produces this compound and hydrochloric acid as a byproduct. The compound can be further purified by distillation or recrystallization.
Analyse Chemischer Reaktionen
3-Ethylpentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives. Common reagents include amines and alcohols.
Oxidation and Reduction Reactions: It can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: It reacts violently with water, producing sulfonic acid and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
3-Ethylpentane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a sulfonating reagent in organic synthesis.
Biology: Employed in the synthesis of sulfonamide derivatives, which have antibacterial properties.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs with sulfonamide groups.
Industry: Applied in the production of various organic compounds and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 3-ethylpentane-1-sulfonyl chloride involves its reactivity as a sulfonating agent. It reacts with nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate esters. These reactions typically proceed through the formation of a sulfonyl chloride intermediate, which then reacts with the nucleophile to form the final product .
Vergleich Mit ähnlichen Verbindungen
3-Ethylpentane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Benzenesulfonyl chloride: Used in similar applications but has a different aromatic structure.
Methanesulfonyl chloride: Smaller and less complex, used in similar sulfonation reactions.
Tosyl chloride (p-toluenesulfonyl chloride): Commonly used in organic synthesis for protecting groups and sulfonation reactions.
Each of these compounds has unique properties and applications, but this compound is particularly notable for its branched alkyl chain, which can influence its reactivity and solubility.
Eigenschaften
Molekularformel |
C7H15ClO2S |
|---|---|
Molekulargewicht |
198.71 g/mol |
IUPAC-Name |
3-ethylpentane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H15ClO2S/c1-3-7(4-2)5-6-11(8,9)10/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
RLNNQLAAHXWWHW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)CCS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



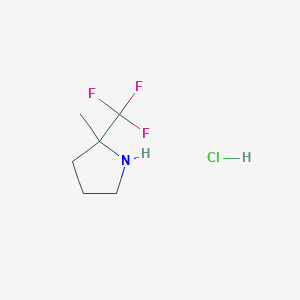
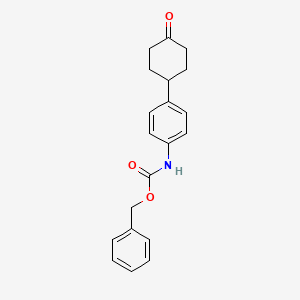
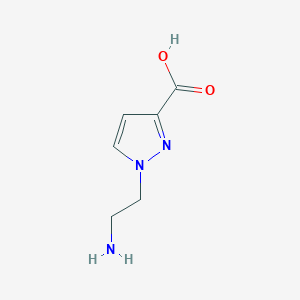
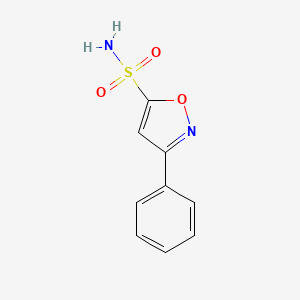
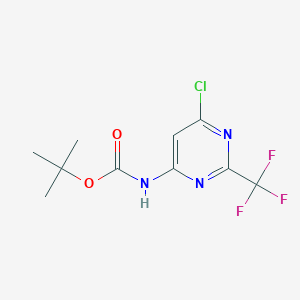
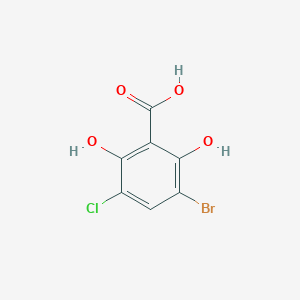
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B13505764.png)
![2-Oxa-5,8-diazaspiro[3.5]nonan-6-one](/img/structure/B13505771.png)

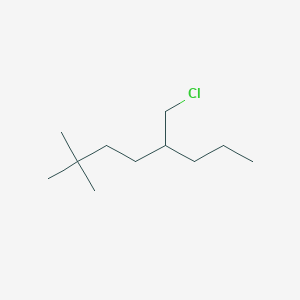
![Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate](/img/structure/B13505787.png)
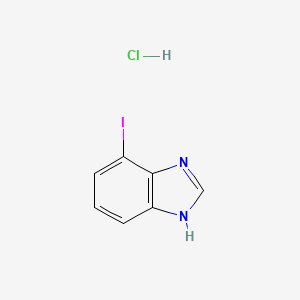
![tert-butyl N-[(1R)-1-cyclohexylethyl]carbamate](/img/structure/B13505789.png)
